2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(5-6-10(9)15)19-13(16,17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUJQHERNLIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132312 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-77-2 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nickel-Catalyzed Borylation
Nickel catalysts (e.g., NiCl₂·dme) offer a cost-effective alternative to palladium, particularly for electron-deficient aryl halides. A 2023 study demonstrated that NiCl₂·dme with 1,2-bis(diphenylphosphino)ethane (dppe) achieves 68% yield at 100°C in dimethylacetamide (DMAc).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 2–4 hours. Using Pd(OAc)₂ and XPhos ligand, 70% yield is attained at 150°C in a sealed vessel.
Comparative Analysis of Methods
Trade-offs :
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Cost : Nickel systems reduce Pd-related expenses but require longer reaction times.
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Efficiency : Flow synthesis excels in throughput but demands specialized equipment.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation step. This step is crucial for the formation of the carbon-carbon bond between the aryl halide and the boronic ester. The process typically involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Boronic Acid Pinacol Esters
Key Observations:
Solubility :
- The parent phenylboronic acid pinacol ester exhibits excellent solubility in polar solvents like chloroform and acetone, with minimal variation across solvents .
- Azaesters , by contrast, show significant solvent-dependent solubility, with methylcyclohexane and dipropyl ether yielding poor miscibility .
- The This compound is inferred to follow trends similar to other pinacol esters, favoring chloroform due to polarity matching .
Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -OCF₃, -CF₃) enhance stability and modulate reactivity in cross-coupling reactions. Amino-substituted analogs (e.g., 4-amino-3-chlorophenylboronic acid pinacol ester) enable targeted applications, such as mitochondrial probes for H₂O₂ detection .
Reactivity and Functional Performance
- Suzuki-Miyaura Reactivity : Pinacol esters generally exhibit slower hydrolysis than their boronic acid counterparts, making them preferable for anhydrous reactions. The chloro and trifluoromethoxy substituents in This compound may slightly reduce reactivity compared to unsubstituted analogs due to steric and electronic effects, though this is balanced by enhanced stability .
Biological Activity
2-Chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique trifluoromethoxy group, which enhances its reactivity and selectivity in various biological systems. The following sections detail the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₃H₁₅BClF₃O₃
- Molecular Weight: 322.52 g/mol
- CAS Number: 2121512-77-2
- Purity: Typically ≥ 97%
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Boronate Formation: Reaction of 2-chloro-5-trifluoromethoxyphenylboronic acid with pinacol in the presence of a suitable acid catalyst.
- Suzuki Coupling Reactions: Utilization of palladium-catalyzed cross-coupling reactions to introduce the boronic acid functionality.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its role as a chemokine antagonist and its potential therapeutic applications.
The mechanism through which this compound exerts its biological effects is largely attributed to its ability to interact with specific receptors and enzymes. Notably, boronic acids have been shown to inhibit proteases and other enzymes by forming reversible covalent bonds with hydroxyl groups on serine or cysteine residues.
Antagonistic Activity
A study highlighted the potential of boronic acids as noncompetitive antagonists for chemokine receptors such as CXCR1 and CXCR2. The compound demonstrated significant inhibition of receptor activation, with an IC50 value indicating effective receptor blockade (IC50 = 275 nM) .
In Vivo Studies
In animal models, compounds similar to this compound have shown promise in reducing inflammation and modulating immune responses. These effects are likely mediated through the inhibition of chemokine signaling pathways.
Data Table: Summary of Biological Activities
Scientific Research Applications
Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
One of the primary applications of 2-chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is a widely used method for forming carbon-carbon bonds, essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group increases the nucleophilicity of the boron center, facilitating more efficient coupling with aryl halides or other electrophiles .
Mechanistic Insights:
Research indicates that the electronic properties imparted by the trifluoromethoxy group can significantly influence the reaction kinetics and product distribution in Suzuki coupling. Studies have shown that boron reagents with electron-withdrawing groups like trifluoromethoxy exhibit distinct reactivity patterns compared to their non-fluorinated counterparts, often leading to higher yields and selectivity .
Medicinal Chemistry
Antibacterial Activity:
Recent studies have explored the antibacterial properties of various trifluoromethoxyphenylboronic acids, including this compound. The unique structural features contribute to their effectiveness against certain bacterial strains, suggesting potential applications in developing new antibacterial agents . The incorporation of boron into drug design has been recognized for enhancing biological activity while reducing toxicity.
Drug Development:
In medicinal chemistry, compounds like this compound serve as intermediates in synthesizing biologically active molecules. Their ability to form stable complexes with various biological targets makes them valuable tools in drug discovery .
Material Science
Polymer Chemistry:
The compound can also be utilized in polymer chemistry, particularly in synthesizing functionalized polymers through cross-coupling reactions. These polymers can exhibit unique physical and chemical properties suitable for applications in electronics, coatings, and biomedical devices .
Nanotechnology:
In nanotechnology, boronic acids are employed to create boronate esters that can interact with diols, leading to the formation of dynamic covalent bonds. This property is exploited in developing smart materials that respond to environmental stimuli .
Analytical Chemistry
Reagent for Analytical Methods:
The compound is used as a reagent in various analytical methods, including chromatography and mass spectrometry. Its ability to form stable complexes aids in the detection and quantification of specific analytes, enhancing the sensitivity and specificity of analytical techniques .
Table 1: Summary of Research Findings on this compound
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-chloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester, and how does steric hindrance influence the reaction?
- Methodology : Synthesis typically involves Suzuki-Miyaura coupling precursors. The trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents may introduce steric hindrance, requiring optimized conditions (e.g., elevated temperatures, Pd catalysts like Pd(dppf)Cl₂, and inert atmospheres) to ensure efficient boronic ester formation .
- Key Considerations : Use anhydrous solvents (THF, DMF) and monitor reaction progress via TLC or NMR to address incomplete coupling due to substituent bulkiness.
Q. How does the solubility profile of this compound impact its utility in cross-coupling reactions?
- Methodology : Solubility in organic solvents is critical for homogeneous reaction conditions. Like other pinacol esters, it exhibits moderate solubility in chloroform, acetone, and ethers but limited solubility in hydrocarbons . Pre-dissolve in chloroform or THF for Suzuki-Miyaura reactions to enhance reagent dispersion.
- Data Note : Solubility discrepancies between solvents (e.g., ~20 mg/mL in chloroform vs. <5 mg/mL in hexane) may necessitate solvent screening for specific applications .
Q. What strategies mitigate hydrolysis of the pinacol ester moiety during biological assays?
- Methodology : Hydrolysis at physiological pH (7.4) can occur via 1,2-metallate shifts. To stabilize the ester:
- Use buffered solutions below pH 6.4.
- Incorporate steric shielding groups (e.g., bulky substituents adjacent to the boron center) .
- Validation : Monitor stability via LC-MS or fluorescence assays in PBS over 24 hours .
Advanced Research Questions
Q. How can this compound be integrated into ROS-responsive drug delivery systems?
- Methodology : The pinacol ester undergoes H₂O₂-triggered cleavage, releasing active payloads. For example:
- Conjugate with cyclodextrin-based micelles for controlled antibiotic release (e.g., moxifloxacin) in oxidative environments .
- Design dual-responsive systems (ROS + esterase) by co-polymerizing with esterase-labile linkers .
- Validation : Quantify H₂O₂-triggered degradation via fluorescence recovery (e.g., naphthalimide-based probes) .
Q. What role does this boronic ester play in fluorescent probe design for tyrosinase detection?
- Methodology : The compound acts as a tyrosinase-responsive "switch" in probes. Tyrosinase hydroxylates the aromatic ring, triggering 1,6-elimination to release a fluorophore (e.g., resorufin).
- Optimize probe selectivity by introducing electron-withdrawing groups (e.g., -CF₃) to reduce off-target ROS interactions .
Q. How do electronic effects of the -OCF₃ group influence Suzuki-Miyaura coupling efficiency?
- Data Contradiction Analysis : While electron-withdrawing groups (-OCF₃) typically enhance electrophilicity, steric bulk may reduce coupling yields.
- Resolution : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and reduce side reactions. Compare yields with/without microwave irradiation to assess kinetic vs. thermodynamic control .
Methodological Challenges & Solutions
Q. How to address contradictory solubility data in different solvent systems?
- Approach :
Validate purity via HPLC before solubility tests.
Use dynamic light scattering (DLS) to detect aggregation in low-solubility solvents (e.g., methylcyclohexane) .
Apply Wilson or NRTL equations to model solubility trends and identify optimal solvents .
Q. What analytical techniques best characterize boronic ester stability under oxidative stress?
- Techniques :
- ¹¹B NMR : Track boron center transformation during H₂O₂ exposure.
- Fluorescence quenching : Pair with ROS-sensitive dyes (e.g., Amplex Red) to correlate ester degradation with H₂O₂ concentration .
Applications in Material Science
Q. Can this compound serve as a monomer for stimuli-responsive polymers?
- Methodology : Co-polymerize with PEG or PLGA via RAFT polymerization to create ROS-degradable hydrogels.
- Example : HPAP-modified cyclodextrin nanoparticles released rifampin in H₂O₂-rich bacterial biofilms .
- Characterization : Use GPC to monitor molecular weight changes post-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
